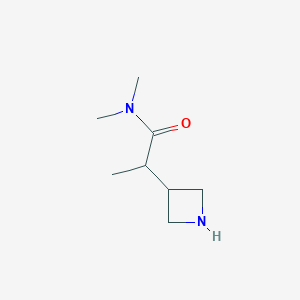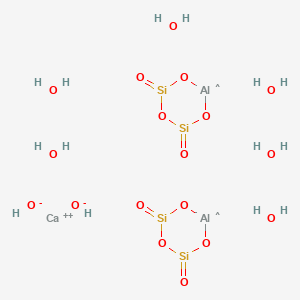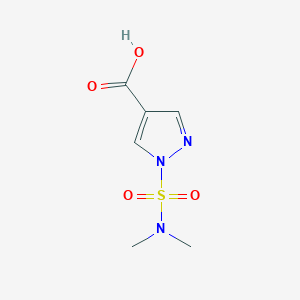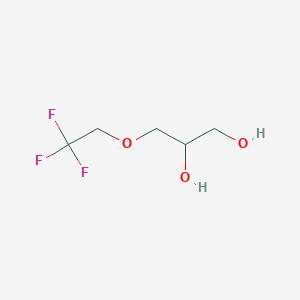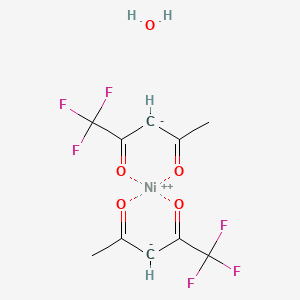
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two 1,1,1-trifluoro-2,4-pentanedionate ligands and two water molecules. This compound is known for its use in various chemical processes and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(0) or nickel(I) species.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: Various nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial agent.
Industry: It is used in the deposition of nickel films and coatings, as well as in the production of nickel-based materials.
Mécanisme D'action
The mechanism of action of Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the complex can interact with different molecular targets, leading to changes in their chemical properties. The pathways involved in these interactions are studied to understand the compound’s effects in different applications.
Comparaison Avec Des Composés Similaires
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is unique due to the presence of trifluoromethyl groups in its ligands, which impart distinct chemical properties. Similar compounds include:
Nickel(II) acetylacetonate: Lacks the trifluoromethyl groups, leading to different reactivity and applications.
Nickel(II) hexafluoroacetylacetonate: Contains more fluorine atoms, resulting in higher stability and different chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Propriétés
Formule moléculaire |
C10H10F6NiO5 |
|---|---|
Poids moléculaire |
382.87 g/mol |
Nom IUPAC |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2H,1H3;;1H2/q2*-1;+2; |
Clé InChI |
DUCAGFCMJBWFNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


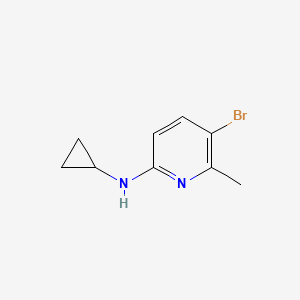
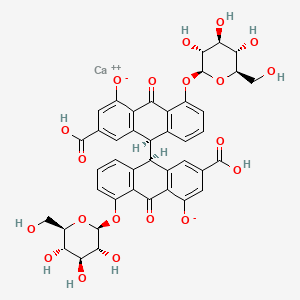
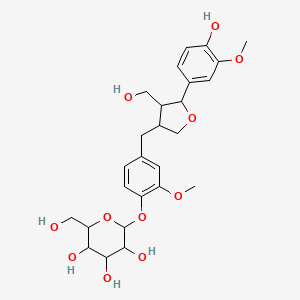
![(2-{[3-(2-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B12087698.png)
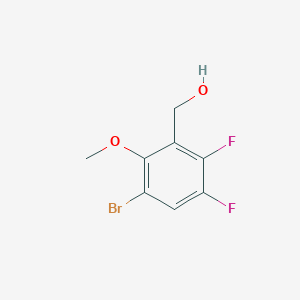


![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)
![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)
